molecular formula C26H37N5O2 B1668192 Cabergoline CAS No. 81409-90-7

Cabergoline

Numéro de catalogue B1668192
Numéro CAS: 81409-90-7
Poids moléculaire: 451.6 g/mol
Clé InChI: KORNTPPJEAJQIU-KJXAQDMKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cabergoline is a medication used to treat different types of medical problems that occur when too much of the hormone prolactin is produced. It can be used to treat certain menstrual problems, fertility problems in men and women, and pituitary prolactinomas (tumors of the pituitary gland) .


Synthesis Analysis

Cabergoline is an ergot derivative that contains a urea moiety and an amide group, which are sensitive to degradation by hydrolysis, as well as an alkene bond that is susceptible to oxidation . The synthesis of cabergoline involves the functionalization of the carboxamide side chain .


Molecular Structure Analysis

The structure of cabergoline includes a urea moiety, an amide group, and an alkene bond .


Chemical Reactions Analysis

Cabergoline is sensitive to degradation by hydrolysis and oxidation. It was found to be highly sensitive to all studied conditions except thermal degradation, producing three major degradation products .


Physical And Chemical Properties Analysis

Cabergoline has a molecular weight of 451.6 and is soluble in DMSO at 33 mg/mL . It is a long-acting dopamine agonist with high affinity for dopamine D2 receptors .

Applications De Recherche Scientifique

Comprehensive Analysis of Cabergoline Applications in Scientific Research

Cabergoline, a potent dopamine agonist, has a variety of applications in scientific research due to its unique pharmacological properties. Below is a detailed analysis of six distinct applications of Cabergoline in scientific research.

Prolactin Inhibition and Parkinson’s Disease Management

Cabergoline: is widely recognized for its effectiveness in lowering prolactin levels. It binds to dopamine receptors in the pituitary gland, which leads to a decrease in the secretion of prolactin . This property makes it a valuable drug for treating hyperprolactinemia, a condition characterized by an excess of prolactin in the blood, often leading to various reproductive issues. Additionally, its role as an anti-Parkinson drug is significant, providing an alternative to patients who are intolerant to other treatments .

Structural Elucidation of Oxidative Degradants

In the realm of pharmaceutical stability, Cabergoline has been studied for its degradation products. A recent study identified a new oxidative degradant of Cabergoline during high-performance liquid chromatography (HPLC) stability testing . Understanding the structure and behavior of these degradants is crucial for ensuring the safety and efficacy of the drug during storage and use.

Bioequivalence Studies

Cabergoline undergoes rigorous testing to ensure its bioequivalence when new formulations are introduced. A validated liquid chromatography-tandem mass spectrometry (LC–MS/MS) method has been developed for analyzing Cabergoline in human plasma, which is crucial for evaluating the bioequivalence of new pharmaceutical products . This ensures that patients receive the same therapeutic benefits with generic versions as with the brand-name drugs.

Dopaminergic Mechanism and Prolactin Suppression

The primary mechanism of action for Cabergoline involves acting as a long-acting dopamine agonist with a high affinity for D2 receptors. This effectively suppresses prolactin secretion, which has implications for treatments of conditions related to prolactin imbalance.

Metabolic Effects in Clinical Settings

Cabergoline has shown beneficial effects on metabolism in various clinical settings. For instance, its impact on glucose metabolism and weight management in patients with acromegaly is under investigation. This could lead to new therapeutic strategies for metabolic diseases .

Anti-Tumor Function and Potential Broader Applications

Recent studies have highlighted Cabergoline’s anti-tumor functions, particularly in the treatment of prolactin-secreting pituitary adenomas. It not only suppresses hormone production from these tumors but also causes tumor shrinkage. Moreover, there is potential for broader clinical use of Cabergoline in the treatment of other tumors, such as breast cancer, pancreatic neuroendocrine tumors, and lung cancer .

Mécanisme D'action

Target of Action

Cabergoline is a long-acting dopamine agonist and prolactin inhibitor . It primarily targets the dopamine D2 receptors , which are mainly found in the anterior pituitary and the nigrostriatal pathway . These receptors play a crucial role in the regulation of prolactin secretion and coordinated muscle activity .

Mode of Action

Cabergoline interacts with its targets by binding to the dopamine D2 receptors . This binding causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores . This interaction results in the suppression of prolactin secretion from lactotrophs of the anterior pituitary .

Biochemical Pathways

The primary biochemical pathway affected by cabergoline is the dopamine signaling pathway. By binding to the dopamine D2 receptors, cabergoline inhibits the activity of adenylyl cyclase, leading to a decrease in cAMP levels . This decrease in cAMP levels then inhibits the release of prolactin, thereby suppressing prolactin secretion .

Pharmacokinetics

Cabergoline exhibits linear pharmacokinetics over a dose range of 0.5–7mg in healthy adult volunteers and parkinsonian patients . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of cabergoline is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Less than 4% is excreted unchanged in the urine . The elimination half-life of cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The molecular and cellular effects of cabergoline’s action primarily involve the suppression of prolactin secretion from lactotrophs of the anterior pituitary . Recent studies have also revealed that cabergoline suppresses tumor cell proliferation and induces cell death .

Safety and Hazards

Cabergoline may cause serious side effects, including shortness of breath, chest pain, light-headedness, pain in the side or lower back, little or no urination, or swelling in the ankles or feet . It is contraindicated in patients with uncontrolled high blood pressure, a heart valve disorder, or a condition called fibrosis .

Propriétés

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNTPPJEAJQIU-KJXAQDMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85329-89-1 (diphosphate)
Record name Cabergoline [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022719
Record name Cabergoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cabergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 6.40e-02 g/L
Record name Cabergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cabergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that cabergoline has low affinity for dopamine D1, α1,- and α2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.
Record name Cabergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cabergoline

CAS RN

81409-90-7
Record name Cabergoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81409-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabergoline [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cabergoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABERGOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL60K9J05T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cabergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102-104 °C, 102 - 104 °C
Record name Cabergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cabergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabergoline
Reactant of Route 2
Reactant of Route 2
Cabergoline
Reactant of Route 3
Cabergoline
Reactant of Route 4
Reactant of Route 4
Cabergoline
Reactant of Route 5
Reactant of Route 5
Cabergoline
Reactant of Route 6
Reactant of Route 6
Cabergoline

Q & A

Q1: What is the primary mechanism of action of Cabergoline?

A: Cabergoline exerts its therapeutic effect primarily by acting as a dopamine receptor agonist, exhibiting a high affinity for the dopamine D2 receptor subtype. [, , ] This interaction mimics the action of dopamine, a neurotransmitter, leading to a cascade of downstream effects.

Q2: How does Cabergoline's interaction with dopamine D2 receptors affect prolactin secretion?

A: Prolactin secretion from the pituitary gland is under tonic inhibitory control by dopamine. By binding to D2 receptors on lactotroph cells in the pituitary gland, Cabergoline inhibits the synthesis and release of prolactin. [, , , ]

Q3: Beyond prolactin, what other hormonal or physiological processes are influenced by Cabergoline?

A: Cabergoline's action on dopamine receptors extends beyond prolactin regulation. It can also affect growth hormone secretion, potentially finding application in managing acromegaly. [, , ] Additionally, its influence on the dopaminergic system suggests potential applications in treating conditions like Parkinson's disease. [, , , ]

Q4: What is the molecular formula and weight of Cabergoline?

A: Cabergoline is represented by the molecular formula C26H37N5O2 and has a molecular weight of 451.6 g/mol. []

Q5: Is there any available spectroscopic data for Cabergoline?

A: While the provided research doesn't delve into specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for the structural characterization of compounds like Cabergoline. []

Q6: Is there information available regarding the material compatibility and stability of Cabergoline under various conditions?

A6: The provided research focuses primarily on Cabergoline's pharmacological properties and applications in biological systems. Specific details regarding its material compatibility and stability in non-biological contexts are not discussed.

Q7: Are there any known factors that influence the pharmacokinetics of Cabergoline?

A: Concomitant administration of drugs like clarithromycin, a potent inhibitor of CYP3A4 (a key enzyme involved in drug metabolism), can significantly increase the blood concentration of Cabergoline. []

Q8: What are the primary clinical applications of Cabergoline?

A: Cabergoline is primarily prescribed for the treatment of hyperprolactinemia, often caused by prolactinomas. [, , , , ] Its efficacy in normalizing prolactin levels, restoring ovulation and fertility in women, and reducing tumor size has been well-documented. [, , , , ]

Q9: Can Cabergoline be used during pregnancy?

A: While the use of Cabergoline during pregnancy has been reported, and available data suggests it may be relatively safe, bromocriptine, another dopamine agonist, has a larger safety database and a more established safety record for use during pregnancy. []

Q10: Is Cabergoline effective in treating conditions other than hyperprolactinemia?

A: Emerging research suggests potential applications for Cabergoline in managing acromegaly, either as monotherapy or in combination with other drugs like pegvisomant. [, , ] Additionally, its use in treating Parkinson's disease and restless legs syndrome has been explored. [, , , ]

Q11: Are there alternative treatment options for individuals with Cabergoline-resistant prolactinomas?

A: In cases of Cabergoline resistance, alternative dopamine agonists like bromocriptine might be considered, although they often have a less favorable side-effect profile. [] Other options include surgery or radiotherapy. [, ]

Q12: Are there any specific drug delivery or targeting strategies being explored for Cabergoline?

A12: The provided research primarily focuses on Cabergoline's systemic effects. Targeted drug delivery strategies are not extensively discussed within this context.

Q13: What analytical methods are commonly used to characterize and quantify Cabergoline?

A: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed to analyze Cabergoline and its metabolites. []

Q14: Is there information available on the environmental impact and degradation of Cabergoline?

A14: The provided research primarily focuses on the pharmacological aspects of Cabergoline in treating human conditions. Environmental impact and degradation are not discussed within this scope.

Q15: Are there any cross-disciplinary applications or research synergies related to Cabergoline?

A: Research on Cabergoline spans various disciplines, including endocrinology, neurology, and pharmacology. Its mechanisms of action and effects on hormone regulation have implications for understanding pituitary gland function and dopamine signaling pathways. [, , , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.